

Sodelglitazar (GW677954): A Technical Overview of a Pan-PPAR Agonist

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Compound of Interest

Compound Name: Sodelglitazar

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Abstract

Sodelglitazar (formerly known as GW677954) is a potent synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) family. Developed by GlaxoSmithKline, it was investigated for the treatment of metabolic disorders such as hyperlipidemia and type 2 diabetes. **Sodelglitazar** is classified as a pan-PPAR agonist, exhibiting activity across all three PPAR isoforms (α , γ , and δ), with primary activity at the PPAR δ receptor.^[1] Despite promising initial prospects, the clinical development of **Sodelglitazar** was terminated during Phase 2 trials due to adverse safety findings in preclinical rodent studies.^[1] This technical guide provides a comprehensive overview of the available information on the discovery, mechanism of action, and preclinical and clinical development of **Sodelglitazar**.

Introduction

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism. The three main isoforms, PPAR α , PPAR γ , and PPAR δ , are expressed in various tissues and have distinct but overlapping functions.

- PPAR α : Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

- PPAR γ : Highly expressed in adipose tissue, its activation enhances insulin sensitivity and promotes glucose uptake.
- PPAR δ : Ubiquitously expressed, it is involved in fatty acid oxidation, energy homeostasis, and is a key regulator of metabolic functions.

The development of pan-PPAR agonists, such as **Sodelglitazar**, was driven by the hypothesis that simultaneous activation of all three isoforms could offer a comprehensive treatment for metabolic syndrome by addressing dyslipidemia, insulin resistance, and other associated metabolic abnormalities.

Chemical Properties and Structure

Sodelglitazar is a thiazole derivative with the following chemical properties:

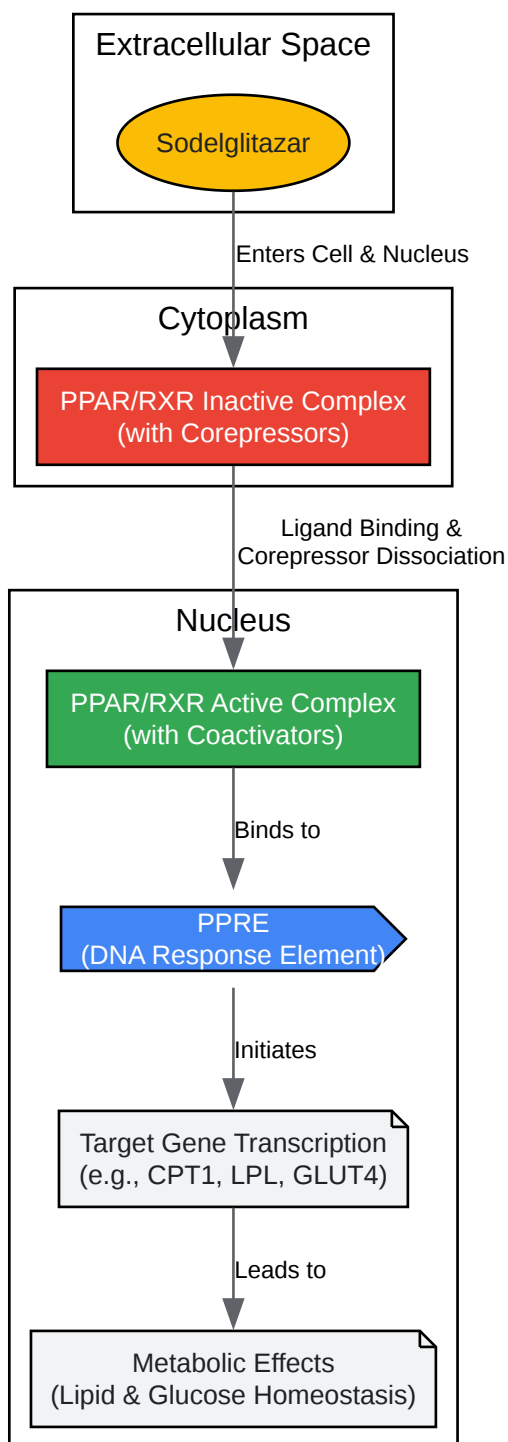
Property	Value
IUPAC Name	2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid
Molecular Formula	C ₂₃ H ₂₁ F ₄ NO ₃ S ₂
Molecular Weight	499.54 g/mol
CAS Number	447406-78-2

Mechanism of Action

Sodelglitazar functions as a ligand for all three PPAR isoforms. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The pan-agonist activity of **Sodelglitazar** was intended to provide a multi-faceted therapeutic effect:

- PPAR α agonism: To lower triglycerides and improve the overall lipid profile.
- PPAR γ agonism: To improve insulin sensitivity and glycemic control.
- PPAR δ agonism: To enhance fatty acid oxidation and improve energy metabolism.



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Figure 1: Simplified signaling pathway of **Sodelglitazar** as a pan-PPAR agonist.

Preclinical Development

In Vitro Studies

In vitro studies are essential to determine the binding affinity and functional activity of a compound at its target receptors.

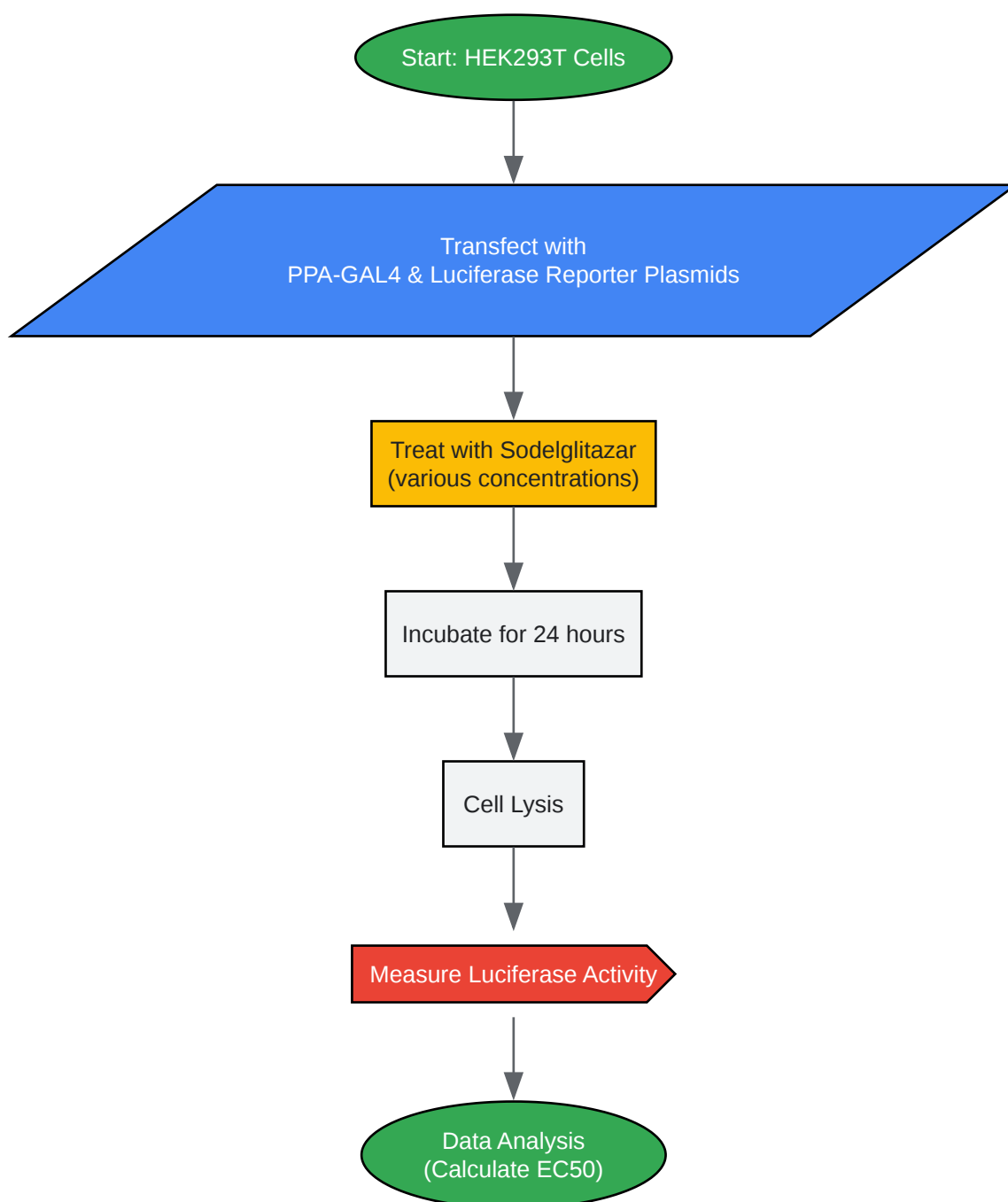
Table 1: Hypothetical In Vitro Activity of **Sodelglitazar** (Note: Specific quantitative data for **Sodelglitazar** is not publicly available. This table represents typical data generated for a pan-PPAR agonist.)

Assay Type	PPAR α	PPAR γ	PPAR δ
Binding Affinity (K _i , nM)	15	50	5
Functional Activity (EC ₅₀ , nM)	25	80	10

A common method to assess the functional activity of PPAR agonists is the cell-based transactivation assay.

- **Cell Culture:** Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
- **Transfection:** Cells are transiently transfected with expression plasmids for the ligand-binding domain of each human PPAR isoform (α , γ , δ) fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
- **Treatment:** Transfected cells are treated with varying concentrations of **Sodelglitazar** or a vehicle control for 24 hours.

- Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
- Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value.



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Figure 2: Experimental workflow for a PPAR transactivation assay.

In Vivo Studies and Toxicology

Preclinical in vivo studies in animal models are crucial for evaluating the efficacy and safety of a drug candidate. The development of **Sodelglitazar** was halted due to safety findings in rodent studies.^[1] While the specific details of these findings are not extensively published, they were significant enough to terminate Phase 2 clinical trials.

Table 2: Hypothetical Preclinical Efficacy Data in a Rodent Model of Type 2 Diabetes (Note: This table represents expected outcomes for a pan-PPAR agonist and is not specific to **Sodelglitazar**.)

Parameter	Vehicle Control	Sodelglitazar (10 mg/kg)	% Change
Fasting Blood Glucose (mg/dL)	250 ± 20	150 ± 15	-40%
Serum Triglycerides (mg/dL)	300 ± 25	120 ± 20	-60%
Serum Insulin (ng/mL)	5.0 ± 0.5	2.5 ± 0.3	-50%
Body Weight Change (g)	+5.0 ± 1.0	+2.0 ± 0.8	-60%

- Animal Model: Male db/db mice (a model of type 2 diabetes) are used.
- Acclimation: Animals are acclimated for one week before the start of the study.
- Dosing: Mice are treated daily by oral gavage with **Sodelglitazar** (e.g., 10 mg/kg) or a vehicle control for a period of 4 weeks.
- Monitoring: Body weight and food intake are monitored daily. Blood samples are collected weekly to measure fasting glucose, insulin, and lipid levels.
- Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver, adipose, muscle) are collected for gene expression analysis.

Clinical Development

Two Phase 2 clinical trials were initiated to evaluate the efficacy and safety of **Sodelglitazar** in humans.

- NCT00196989: A study in individuals with type 2 diabetes.
- NCT00437164: A study in diabetic patients.

One of these trials was prematurely terminated due to the adverse findings in rodent carcinogenicity studies.[2] As a result, there is a lack of comprehensive clinical data on the efficacy and safety of **Sodelglitazar** in human populations.

Conclusion and Future Perspectives

Sodelglitazar was a promising pan-PPAR agonist with the potential to offer a comprehensive treatment for metabolic syndrome. However, its development was halted due to safety concerns that arose during preclinical toxicology studies. This underscores the importance of thorough preclinical safety evaluation in drug development. While **Sodelglitazar** itself did not advance, the concept of pan-PPAR agonism continues to be an area of research, with a focus on developing compounds with a more favorable safety profile. The lessons learned from the development of **Sodelglitazar** and other glitazars have been instrumental in guiding the design of next-generation PPAR modulators.

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